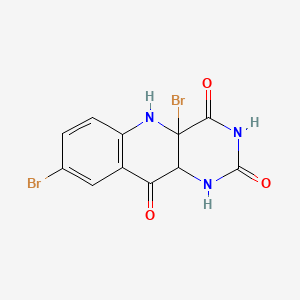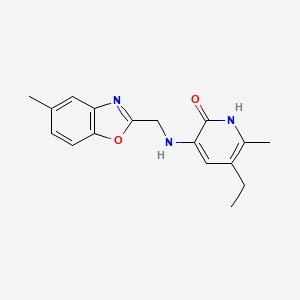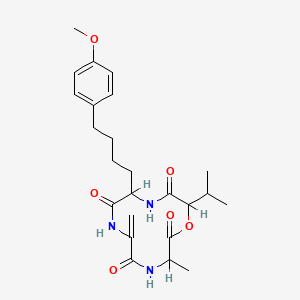
Ampha-AM toxin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ampha-AM toxin I is a host-specific phytotoxin produced by the fungus Alternaria mali, which is responsible for apple leaf spot disease. This compound is a cyclic depsipeptide consisting of unique amino acids and an alpha-hydroxy acid. It selectively induces veinal necrosis on the leaves of disease-susceptible apple cultivars .
準備方法
Synthetic Routes and Reaction Conditions
Ampha-AM toxin I can be synthesized using the Fmoc-based solid-phase method for the synthesis of linear depsipeptides. The cyclization of these linear depsipeptides is achieved using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) . This method is efficient and rapid, allowing for the preparation of both AM-toxins and their analogs.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the solid-phase synthesis method mentioned above could be adapted for large-scale production. This would involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ampha-AM toxin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as esters, secondary amides, and aromatic ethers .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Ampha-AM toxin I has several scientific research applications:
Chemistry: It is used as a model compound for studying cyclic depsipeptides and their synthesis.
Medicine: While not directly used in medicine, its structure and mechanism of action provide insights into designing similar compounds for therapeutic purposes.
作用機序
Ampha-AM toxin I exerts its effects by targeting the plasma membrane and chloroplasts of susceptible apple cultivars. It causes modifications in the plasma membrane, leading to increased electrolyte leakage. Additionally, it disrupts the chloroplast function by inhibiting photosynthetic CO2 fixation . These actions result in veinal necrosis and overall leaf damage.
類似化合物との比較
Similar Compounds
AM-toxin II: Another host-specific phytotoxin produced by Alternaria mali, with a similar cyclic depsipeptide structure.
Alternariolide: A related compound with similar phytotoxic effects on apple leaves.
Uniqueness
Ampha-AM toxin I is unique due to its specific amino acid composition and its highly selective action on susceptible apple cultivars. Its ability to induce veinal necrosis makes it a valuable tool for studying plant-pathogen interactions and developing disease-resistant crops .
特性
CAS番号 |
87105-10-0 |
|---|---|
分子式 |
C24H33N3O6 |
分子量 |
459.5 g/mol |
IUPAC名 |
9-[4-(4-methoxyphenyl)butyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C24H33N3O6/c1-14(2)20-23(30)27-19(9-7-6-8-17-10-12-18(32-5)13-11-17)22(29)25-15(3)21(28)26-16(4)24(31)33-20/h10-14,16,19-20H,3,6-9H2,1-2,4-5H3,(H,25,29)(H,26,28)(H,27,30) |
InChIキー |
HIZFOBQMHOLKJR-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCCC2=CC=C(C=C2)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



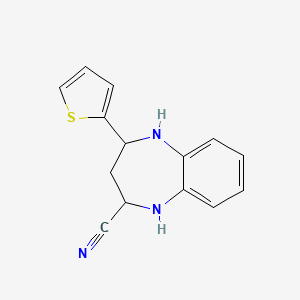
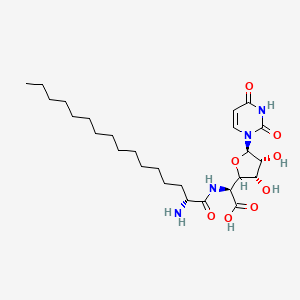
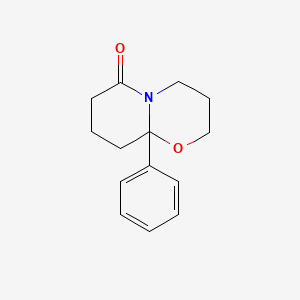
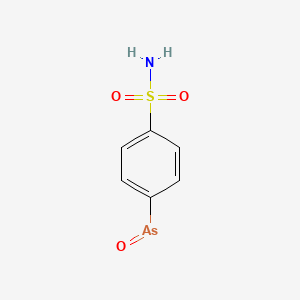
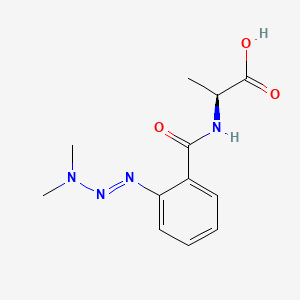
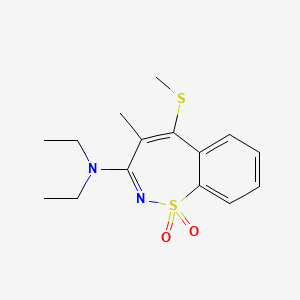


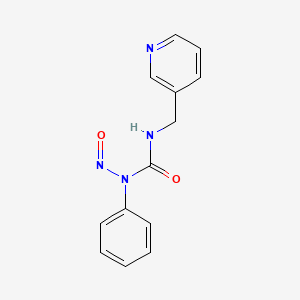
![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
